2-Methyl-2-[3-[(3S)-1-[2-(4-propan-2-ylphenyl)acetyl]piperidin-3-yl]phenoxy]propanoic acid, also known as CP-775146, is a scientific research ligand. Ligands are molecules that bind to specific sites on proteins. In the case of CP-775146, it binds to G protein-coupled receptors (GPCRs). GPCRs are a large class of cell-surface receptors that play a crucial role in signal transduction, mediating various physiological processes. ()
Research suggests that CP-775146 interacts with specific GPCRs, potentially modulating their activity. However, the exact GPCRs it targets and the functional consequences of this interaction require further investigation. ()
Due to its interaction with GPCRs, CP-775146 has been explored for its potential therapeutic applications in various diseases. Some studies have investigated its role in:
CP-775146 is a synthetic compound known for its role as a selective and high-affinity agonist of the peroxisome proliferator-activated receptor alpha. This receptor is crucial in regulating lipid metabolism and glucose homeostasis. The compound exhibits a Ki value of 24.5 nM for peroxisome proliferator-activated receptor alpha, while showing significantly lower affinity for peroxisome proliferator-activated receptor beta and gamma, with values exceeding 10 μM in vitro . CP-775146 is recognized for its hypolipidemic properties, making it a subject of interest in metabolic research.
The exact mechanism of action of CP-775146 remains unclear. Research suggests it may interact with specific G protein-coupled receptors (GPCRs), a class of cell-surface receptors involved in various physiological processes []. However, the specific GPCRs targeted by CP-775146 and the downstream signaling pathways it activates require further investigation [].
CP-775146 demonstrates significant biological activity, particularly in the context of metabolic disorders. Research indicates that it effectively alleviates obesity-induced liver damage by promoting fatty acid β-oxidation pathways, thereby regulating lipid levels within the liver . The compound has also been shown to influence inflammatory responses and improve insulin sensitivity, which are critical factors in the management of conditions such as type 2 diabetes and non-alcoholic fatty liver disease .
The synthesis of CP-775146 involves several steps typical of organic chemistry processes. While specific detailed methodologies are proprietary to manufacturers, the general approach includes:
Manufacturers like MedChemExpress and Sigma-Aldrich provide detailed product specifications but do not disclose proprietary synthesis routes publicly .
CP-775146 has potential applications in various fields, primarily focused on:
The compound's ability to modulate metabolic pathways makes it a valuable tool in both basic and applied biomedical research.
Studies have explored the interactions of CP-775146 with various biological systems. Notably, it has been shown to interact with lipopolysaccharide-stimulated hepatocytes, indicating its potential role in mitigating inflammatory responses associated with metabolic disorders . Additionally, CP-775146's selective activation of peroxisome proliferator-activated receptor alpha suggests minimal off-target effects, which is advantageous for therapeutic applications.
Several compounds share structural or functional similarities with CP-775146, particularly those that act as peroxisome proliferator-activated receptor agonists. Here are some notable examples:
Compound Name | PPAR Affinity | Unique Features |
---|---|---|
Fenofibrate | Moderate | Primarily used for lowering cholesterol levels |
Clofibrate | Moderate | Older drug with similar hypolipidemic effects |
GW501516 | High | Selective peroxisome proliferator-activated receptor delta agonist; used primarily in research |
Licochalcone A | Low | Natural product with diverse biological activities |
Uniqueness of CP-775146: Compared to these compounds, CP-775146 exhibits a higher selectivity for peroxisome proliferator-activated receptor alpha over other receptors, which may lead to fewer side effects and enhanced therapeutic efficacy in treating metabolic disorders .
Environmental Hazard